(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide
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Overview
Description
(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyano group, an isopentylamino group, and a fluorobenzamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor such as phthalic anhydride and an amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Isopentylamino Group: This step involves the reaction of the intermediate with isopentylamine under controlled conditions.
Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biological processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-chlorobenzamide
- (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-bromobenzamide
Uniqueness
(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart specific properties such as increased stability, enhanced binding affinity, and improved pharmacokinetic properties compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(3-methylbutylamino)-2-oxoethylidene]isoindol-1-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-14(2)11-12-26-22(29)18(13-25)20-15-7-3-4-8-16(15)21(27-20)28-23(30)17-9-5-6-10-19(17)24/h3-10,14H,11-12H2,1-2H3,(H,26,29)(H,27,28,30)/b20-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVLWGAIJDSBPZ-ZZEZOPTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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